Copper arsenate
Description
Copper arsenate (Cu₃(AsO₄)₂), also known as cupric arsenate, is an inorganic compound composed of copper, arsenic, and oxygen. Its molecular formula is As₂Cu₃O₈, with an average molecular mass of 468.474 g/mol . Historically, it has been utilized in wood preservatives, particularly in chromated this compound (CCA), which combines copper, chromium, and arsenic oxides to protect timber from decay and pests . However, due to its high toxicity and environmental persistence, its use in residential applications has been largely discontinued in Europe and other regions .
Properties
IUPAC Name |
tricopper;diarsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsH3O4.3Cu/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYSWCFUYJGIQA-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2Cu3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30894196 | |
| Record name | Copper Arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light blue, blue, or bluish green solid; [Hawley] Blue-green to blue insoluble powder; [Ullmann] | |
| Record name | Copper arsenate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
7778-41-8, 10103-61-4, 29871-13-4 | |
| Record name | Copper arsenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid (H3AsO4), copper salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper Arsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Arsenic acid, copper(2+) salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CUPRIC ARSENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV78GZO3YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Industrial Applications
Wood Preservation
- Functionality : Copper arsenate is primarily used to protect wood from decay, fungi, and insect attacks. The copper acts as a fungicide, while arsenic serves as both a secondary fungicide and an insecticide. Chromium acts as a fixative that enhances the stability of the preservative within the wood structure .
- Usage : CCA-treated wood is commonly utilized in outdoor structures such as playgrounds, decks, utility poles, marine facilities (like pilings), and agricultural applications . Its durability can extend the lifespan of wooden products significantly, often exceeding 60 years .
Regulatory Status
- The use of CCA has been restricted in residential applications due to health risks associated with arsenic exposure. In 2002, the U.S. Environmental Protection Agency (EPA) announced a voluntary phase-out of CCA-treated wood for most residential uses, though industrial applications remain permitted .
Health Implications
Toxicity Studies
- Research has indicated that exposure to CCA can lead to significant health risks, particularly for children who are more susceptible to arsenic accumulation due to their developing organ systems . Studies have shown that arsenic leaches from treated wood into soil and can be absorbed by plants, raising concerns about food safety when CCA-treated wood is used in gardens .
- Animal studies have demonstrated acute toxicity effects on vital organs such as the kidneys and liver when exposed to CCA . The systemic effects include potential carcinogenic outcomes due to co-exposure with chromium and arsenic compounds .
Environmental Concerns
Soil and Water Contamination
- CCA-treated wood has been found to contribute to environmental contamination through leaching into soil and groundwater. Investigations have reported elevated arsenic levels in areas surrounding CCA-treated structures, posing risks to both human health and ecological systems .
- The persistence of CCA in the environment means that existing structures continue to pose risks long after their installation. Mitigating strategies are necessary to manage these risks effectively .
Case Studies
Chemical Reactions Analysis
Thermal Decomposition and High-Temperature Behavior
Copper arsenate undergoes thermal decomposition at elevated temperatures, forming intermediate oxides and volatilizing arsenic species. Pyrolysis studies reveal:
Key Reactions
-
Decomposition of copper and arsenic oxides :
At ~327°C, arsenic pentoxide (As₂O₅) reduces to arsenic trioxide (As₂O₃), which partially volatilizes .
-
Formation of mixed arsenates :
This reaction dominates between 400–500°C during pyrolysis of chromated this compound (CCA)-treated wood .
Table 1: Thermal Behavior of this compound
| Temperature (°C) | Reaction Products | Arsenic Volatilization (%) |
|---|---|---|
| 300 | Cu₃(AsO₄)₂, As₂O₃, CrAsO₄ | 22 |
| 400 | Cu₃(AsO₄)₂, Cr₂O₃, As₂O₃ | 48 |
| 500 | CuO, Cr₂O₃, As₂O₃ | 71 |
Acidic Decomposition and Metal Recovery
This compound reacts with acids to release arsenic, copper, and chromium ions, enabling metal recovery from treated wood waste.
Key Reactions
-
Phosphoric acid extraction :
-
Synergistic acetic-phosphoric acid system :
Adding acetic acid enhances chromium recovery by 29% compared to phosphoric acid alone .
Table 2: Metal Recovery Rates with Binary Acids
| Acid System | Recovery Rate (%) |
|---|---|
| As | |
| 2.75% H₃PO₄ + 0.5% CH₃COOH | 100 |
| 3% Oxalic acid | 99.5 |
| *Copper oxalate precipitation reduces Cu recovery . |
Reactivity with Metals and Hazardous Byproducts
This compound reacts dangerously with reducing metals in acidic conditions:
Key Reaction
-
Arsine gas formation :
Nascent hydrogen from acid-metal reactions reduces arsenic to toxic arsine (AsH₃) .
Environmental Stability and Leaching
This compound exhibits limited solubility in water (<0.1 g/L) , but leaching increases in acidic soils:
Leaching Reaction
Leachate toxicity is mitigated by adding chelating agents like EDTA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structurally analogous compounds replace copper with other metals while retaining the arsenate (AsO₄³⁻) group. Key examples include calcium arsenate and lead arsenate.
Calcium Arsenate (Ca₃(AsO₄)₂)
- Uses : Primarily employed in historical metallurgical processes and as a pesticide. Evidence from ancient Southwest Asian crucible residues indicates its formation under oxygen-rich, high-temperature conditions alongside metallic copper prills .
- Toxicity : Similar to copper arsenate, calcium arsenate releases toxic arsenic species (e.g., As³⁺) upon environmental degradation. However, its lower solubility compared to this compound may reduce short-term bioavailability .
- Environmental Behavior : Forms stable crystalline phases under hydrothermal conditions, as observed in archaeometallurgical studies .
Lead Arsenate (Pb₃(AsO₄)₂)
- Uses : Extensively used as an insecticide in orchards during the early 20th century .
- Toxicity: Combines the neurotoxic effects of lead with arsenic’s carcinogenicity, leading to its ban in most countries .
- Environmental Persistence : High soil adsorption due to lead’s affinity for organic matter, resulting in long-term contamination .
Table 1: Structural Comparison of Metal Arsenates
Comparison with Functionally Similar Compounds
Functionally similar compounds serve analogous roles, particularly in wood preservation, but differ in chemical composition.
Chromated this compound (CCA)
- Composition : A mixture of CuO, CrO₃, and As₂O₅ .
- Efficacy : Superior pest resistance due to chromium’s role in fixing arsenic and copper to wood fibers .
- Environmental Impact: Banned in residential use due to arsenic leaching and chromium’s carcinogenicity. Studies show CCA-treated timber alters marine epibiota communities .
Second-Generation Copper Preservatives
- Alkaline Copper Quat (ACQ) and Copper Azole : Water-borne formulations replacing chromium and arsenic with organic biocides (e.g., quaternary ammonium compounds) .
- Advantages : Reduced arsenic toxicity but still prone to copper leaching, which harms aquatic ecosystems .
- Diffusion Behavior : Copper ions diffuse into wood cell walls 10–10,000 times faster than arsenate anions, limiting arsenic penetration .
Ammoniacal Copper Zinc Arsenate (ACZA)
- Use : Industrial wood preservation with zinc enhancing copper’s fungicidal properties .
- Limitations : Arsenic content still poses disposal challenges, similar to CCA .
Table 2: Functional Comparison of Wood Preservatives
Research Findings and Environmental Implications
- Adsorption Interactions : In mixed systems, arsenate suppresses chromate adsorption but has minimal effect on copper adsorption, highlighting complex interactions in contaminated environments .
- Hydrothermal Stability : this compound in industrial residues resembles scorodite (FeAsO₄·2H₂O) but may form intermediate phases like basic ferric arsenate sulfate under specific conditions .
- Leaching Dynamics : Pyrolysis of CCA-treated wood releases reduced arsenic species (As³⁺), which are more mobile and toxic than oxidized forms (As⁵⁺) .
Preparation Methods
Preparation via Reaction of Copper-Bearing Materials with Arsenic Trioxide in Ammoniacal Solutions
One established method involves reacting copper-bearing materials with arsenic trioxide (As2O3) and oxygen or air in ammoniacal solutions. This method is notable for producing copper arsenate with the formula 4CuO:As2O5·xH2O, which typically exhibits a green color. Key parameters and conditions include:
- Copper to Arsenic Ratio: The molar ratio of copper oxide to arsenic pentoxide (CuO:As2O5) is critical, optimally maintained around 1:0.92. Deviations beyond ±0.2 can significantly affect precipitation time or halt production.
- Ammonia Concentration: Varies between 1% and 12%, with an optimum near 4%.
- Precipitation Conditions: The reaction mixture typically contains just under 20% total concentration (ammonia, copper as oxide, arsenic as pentoxide) and requires careful control of pH and temperature.
- Impurity Handling: Crude arsenic trioxide containing impurities such as iron can be used since impurities are insoluble in ammonium arsenite solution and can be filtered out before precipitation.
This method yields this compound purer than those produced by other copper-chrome-arsenic (CCA) preservative processes and avoids the use of copper metal, which can interfere with chromic acid in CCA formulations.
| Parameter | Optimal Value/Range | Notes |
|---|---|---|
| CuO:As2O5 ratio | 1.0 : 0.92 | ±0.2 deviation acceptable |
| Ammonia concentration | 3-6% (optimal ~4%) | Concentration affects precipitation |
| Temperature | Not explicitly stated | Controlled to optimize precipitation |
| Impurities | Iron and others filtered out | Use of crude arsenic trioxide allowed |
Preparation by Reacting Copper Metal with Arsenic Acid in Acidic Medium with Oxidizing Agent
Another method involves the direct reaction of copper metal with arsenic acid (H3AsO4) in the presence of an acid catalyst and an oxidizing agent, commonly oxygen or nitric acid. This process is characterized by:
- Reaction Conditions: Conducted at elevated temperatures (~100°C) with continuous agitation and oxygen sparging under pressure.
- Catalyst: Nitric acid is preferred due to its dual role as an acid catalyst and oxidizing agent.
- Reaction Time: The oxidation and reaction process typically takes 12-24 hours for arsenic acid preparation, followed by 5-10 hours for copper metal reaction.
- Product: The reaction produces a this compound slurry with controlled As2O5/CuO ratios (approximately 0.3 to 0.9).
- Recovery: Unused nitric acid is recovered and recycled, enhancing process efficiency.
This method is advantageous for using copper wire scrap and crude arsenic trioxide, making it suitable for industrial scale production of this compound, especially for CCA formulations.
| Parameter | Value/Range | Notes |
|---|---|---|
| Temperature | ~100°C | Maintained during reaction |
| Reaction Time | 12-24 hours (arsenic acid) + 10 hours (copper reaction) | Total process duration |
| Acid Catalyst | Nitric acid (HNO3) | May be used with or without oxygen |
| Oxidizing Agent | Oxygen or nitric acid | Required for complete oxidation |
| As2O5/CuO ratio | 0.3 to 0.9 | Controls product composition |
| Raw Materials | Copper metal scrap, crude As2O3 | Cost-effective feedstocks |
Preparation from Copper Sulfate and Soluble Arsenate Solutions with Impurity Removal
A more recent and sophisticated method involves preparing this compound from solutions of copper sulfate and soluble arsenate. This method is particularly focused on managing impurities such as lead and iron, which can cause sludge formation and affect product quality. The process includes:
-
- Mixing: A soluble arsenate solution is added to a copper sulfate solution under controlled pH conditions to prevent premature precipitation.
- Impurity Precipitation: pH is adjusted to precipitate sludge-forming impurities (Pb, Fe) without precipitating this compound.
- Separation: The precipitated impurities are filtered off.
- Neutralization: The purified solution is neutralized (pH 3.5 to 5.0, preferably around 5.0) using alkaline agents such as sodium hydroxide or ammonium hydroxide to precipitate this compound.
- Recovery: The this compound precipitate is separated, washed, and dried.
Temperature Control: Precipitation is performed at 60-90°C, optimally at about 80°C.
- Alkaline Agents: Should be chloride-free to avoid chloro-copper arsenate formation.
- Impurity Limits: The process aims for lead and iron contents below 0.1% by weight in the final product.
- Source of Solutions: Arsenate solutions can be derived from leaching arsenic-containing materials, while copper sulfate solutions come from copper refinery processes or leaching copper-containing materials.
This method allows the use of metallurgical by-products and impure raw materials while achieving high purity this compound suitable for wood preservatives.
| Step | Conditions/Details | Purpose |
|---|---|---|
| Mixing | pH ~2.2, 80°C | Combine Cu and As without precipitation |
| Impurity precipitation | pH controlled to precipitate Pb, Fe | Remove sludge-forming impurities |
| Filtration | Use of filter aids (e.g., Dicalite) | Separate impurities |
| Neutralization | pH 3.5-5.0, 60-90°C | Precipitate this compound |
| Precipitate recovery | Filtration and washing | Obtain pure this compound |
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Advantages | Impurity Management |
|---|---|---|---|---|
| Copper + Arsenic Trioxide in Ammoniacal Solution | Copper oxide/materials + As2O3 + NH3 + O2 | CuO:As2O5 ~1:0.92, 3-6% NH3, controlled pH | Produces pure Cu arsenate, uses crude As2O3 | Insoluble impurities filtered before precipitation |
| Copper Metal + Arsenic Acid + Acid Catalyst | Copper metal + H3AsO4 + HNO3 + O2 | ~100°C, 12-24h oxidation, 5-10h reaction | Uses scrap copper, recycles acid | Not explicitly focused on impurities |
| Copper Sulfate + Soluble Arsenate Solution | CuSO4 + soluble arsenate salts | pH control (2.2 then 3.5-5), 60-90°C | Effective impurity removal, uses metallurgical by-products | Pb and Fe precipitated before CuAs precipitation |
Research Findings and Industrial Implications
- The ammoniacal method allows the use of impure arsenic trioxide and avoids the use of copper metal, which can interfere with chromic acid in CCA formulations.
- The copper metal and arsenic acid method is well-suited for industrial-scale production with efficient recovery and recycling of nitric acid, but requires longer reaction times and elevated temperature control.
- The copper sulfate and soluble arsenate method provides a robust approach to handle impurities from metallurgical sources, ensuring high purity this compound with minimal sludge formation, critical for wood preservative applications.
- Control of pH and temperature is a recurring critical factor across methods to optimize precipitation and purity.
- The choice of alkaline neutralizing agents and the avoidance of chloride ions are essential to prevent unwanted side reactions and impurity incorporation.
Q & A
Q. How can machine learning optimize the synthesis of this compound-based catalysts for specific applications?
- Methodological Answer : Train neural networks on datasets linking synthesis parameters (pH, temperature, precursor concentration) to catalytic performance (e.g., turnover frequency). Use genetic algorithms to explore untested parameter spaces. Validate predictions with high-throughput robotic synthesis and screening. Feature importance analysis (e.g., SHAP values) identifies critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
